beta-Bisabolene

概要

説明

Beta-Bisabolene is a natural product found in Magnolia officinalis, Cymbopogon martinii, and other organisms . It is a beta-bisabolene which has (1S)-configuration . It is an enantiomer of a ®-beta-bisabolene . Beta-Bisabolene is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . It has a balsamic odor and is approved in Europe as a food additive .

Synthesis Analysis

Beta-Bisabolene can be synthesized from waste cooking oil by metabolically engineered Yarrowia lipolytica . This process involves the heterologous expression of the alpha-bisabolene synthase from Abies grandis, the beta-bisabolene synthase gene from Zingiber officinale, and the gamma-bisabolene synthase gene from Helianthus annuus . Overexpression of the endogenous mevalonate pathway genes and introduction of heterologous multidrug efflux transporters were employed to improve bisabolene production .

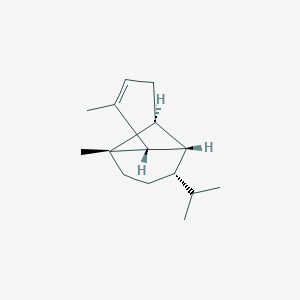

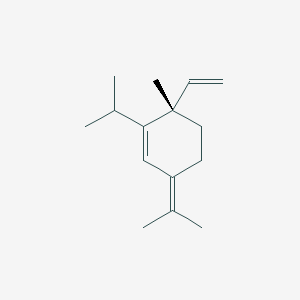

Molecular Structure Analysis

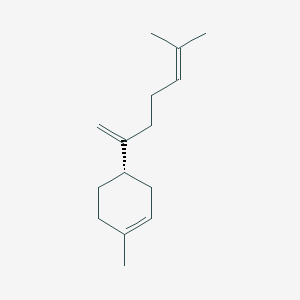

The molecular formula of beta-Bisabolene is C15H24 . Its molecular weight is 204.35 g/mol . The structure of beta-Bisabolene can be viewed using Java or Javascript .

Chemical Reactions Analysis

Beta-Bisabolene serves as a precursor for the production of a wide range of industrially relevant chemicals . It is produced in high efficiency from waste cooking oil by metabolically engineered Yarrowia lipolytica . The production of bisabolene in Yarrowia lipolytica was achieved through the heterologous expression of the alpha-bisabolene synthase, beta-bisabolene synthase, and gamma-bisabolene synthase .

Physical And Chemical Properties Analysis

Beta-Bisabolene has a molecular weight of 204.35 g/mol . It is a natural product found in various organisms . It has a balsamic odor and is approved in Europe as a food additive .

科学的研究の応用

1. Anti-adipogenic and Antibacterial Activities

- Summary of Application: The sesquiterpene β-bisabolene, found in plant essential oils, has antimicrobial and antioxidant activities . A ®-β-bisabolene synthase gene (CcTPS2) from the medicinal plant Colquhounia coccinea var. mollis was cloned and characterized .

- Methods of Application: The biochemical function of CcTPS2, which catalyzes the cyclization of farnesyl diphosphate to form a single product ®-β-bisabolene, was characterized through an engineered Escherichia coli producing diverse polyprenyl diphosphate precursors and in vitro enzyme assay .

- Results or Outcomes: ®-β-bisabolene exhibited anti-adipogenic activity in the model organism Caenorhabditis elegans and antibacterial activity selectively against Gram-positive bacteria .

2. Biofuel Production

- Summary of Application: γ-bisabolene, a monocyclic sesquiterpene, has various biological activities and has been approved as a food additive. The hydrogenated form of bisabolene is considered a potential alternative to D2 diesel .

- Methods of Application: By expressing AcTPS5 and the mevalonate pathway in peroxisomes, γ-bisabolene titer was achieved at 125.0 mg/L. Deleting the peroxisome autophagy gene atg36 further improved γ-bisabolene production to 216.9 mg/L .

- Results or Outcomes: The implementation of dual cytoplasmic–peroxisomal engineering further boosted γ-bisabolene production to 296.4 mg/L. Finally, through increasing the acetyl-CoA supply and down-regulating the expression of ERG9, γ-bisabolene production was achieved at 584.14 mg/L in shake-flask fermentation and 2.69 g/L in fed-batch fermentation .

3. Genome Mining

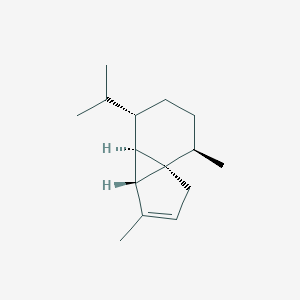

- Summary of Application: Cryptic bisabolenes were biosynthesized by intramembrane terpene synthases from Antrodia cinnamomea .

4. Food Additive

- Summary of Application: β-Bisabolene has a balsamic odor and is approved in Europe as a food additive .

- Methods of Application: β-Bisabolene is used as a flavoring agent in food products .

- Results or Outcomes: The use of β-Bisabolene as a food additive enhances the flavor profile of the food products .

5. Therapeutic Agent

- Summary of Application: β-Bisabolol, a derivative of β-Bisabolene, has been found to have numerous pharmacological properties including anticancer, antinociceptive, neuroprotective, cardioprotective, and antimicrobial .

- Methods of Application: β-Bisabolol is used in various forms such as dietary agent, nutraceutical or phytopharmaceutical agent or as an adjuvant with currently available modern medicines .

- Results or Outcomes: β-Bisabolol has shown potential health benefits based on pharmacological effects, underlying molecular mechanism, and favorable pharmaceutical properties .

6. Pheromone in Insects

- Summary of Application: Various derivatives of Bisabolene function as pheromones in different insects, such as stink bugs and fruit flies .

7. Biosynthesis of Natural Chemical Compounds

- Summary of Application: Bisabolenes are intermediates in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener .

8. Diesel Fuel Alternative

Safety And Hazards

Beta-Bisabolene may be fatal if swallowed and enters airways . It causes skin irritation and may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling beta-Bisabolene .

将来の方向性

The production of beta-Bisabolene from waste cooking oil by metabolically engineered Yarrowia lipolytica presents a more competitive and environmentally sustainable method for industrial production of beta-Bisabolene . This approach provides valuable insights into the engineering of Yarrowia lipolytica for higher-level production of bisabolene and its utilization in converting waste cooking oil into various industrially valuable products .

特性

IUPAC Name |

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVRYFILCSYSP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017550 | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Bisabolene | |

CAS RN |

495-61-4 | |

| Record name | β-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BISABOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

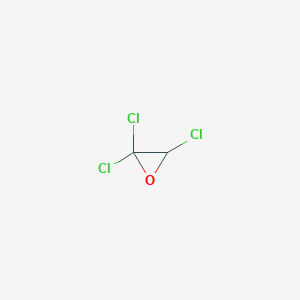

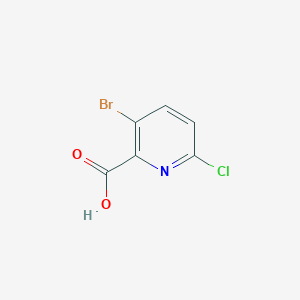

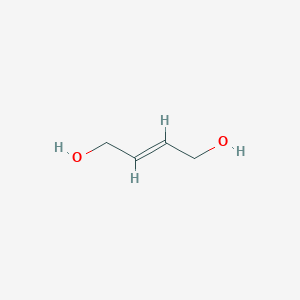

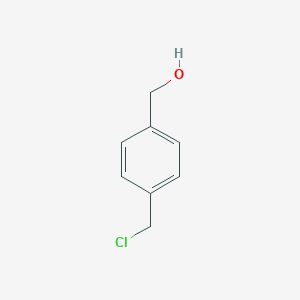

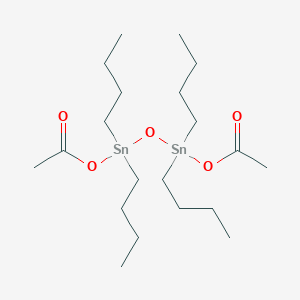

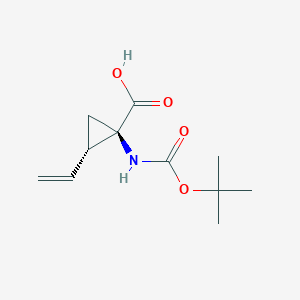

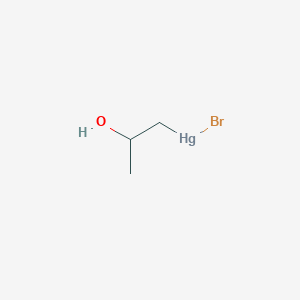

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)